2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
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Overview
Description
2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is a chemical compound with the molecular formula C7H5F2N3O.
Preparation Methods
The synthesis of 2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of pyrazole derivatives with difluoromethylating agents. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[1,5-a]pyrazine derivatives .
Scientific Research Applications
2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
2-(difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol can be compared with other similar compounds in the pyrazolo[1,5-a]pyrazine family, such as:
2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in its chemical and biological properties.
2-(methyl)pyrazolo[1,5-a]pyrazin-4-ol:
Properties
CAS No. |
2137742-48-2 |
---|---|
Molecular Formula |
C7H5F2N3O |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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